molecular formula C13H15N3O2 B2949500 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone CAS No. 300586-62-3

2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone

Cat. No.: B2949500
CAS No.: 300586-62-3
M. Wt: 245.282
InChI Key: OHGWFNJMEOYSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzimidazole-Morpholine Hybrid Compounds in Medicinal Chemistry

Historical Development of Benzimidazole-Based Pharmacophores

Benzimidazole derivatives first gained prominence in the 1940s when researchers recognized their structural resemblance to purine bases, suggesting potential biological activity. A pivotal discovery occurred in 1949, when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B~12~, linking this heterocycle to essential biochemical pathways. By the 1970s, benzimidazole-based anthelmintics such as albendazole and mebendazole demonstrated broad-spectrum antiparasitic activity, establishing the scaffold’s therapeutic versatility.

The evolution from simple benzimidazoles to hybrid structures began in the late 20th century, driven by the need to overcome drug resistance and improve pharmacokinetic profiles. For example, omeprazole—a proton pump inhibitor containing a benzimidazole core—highlighted the scaffold’s adaptability to non-infectious diseases. Hybridization with morpholine, as seen in 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone, emerged as a strategy to address solubility limitations and enhance hydrogen-bonding capacity.

Table 1: Key Milestones in Benzimidazole Drug Development
Year Discovery/Development Impact on Medicinal Chemistry
1944 First report of benzimidazole’s biological activity Identified purine-like biochemical potential
1949 Isolation from vitamin B~12~ degradation products Linked to coenzyme functions
1972 Introduction of thiabendazole Established anthelmintic applications
1988 Omeprazole FDA approval Expanded use to gastrointestinal disorders
2010s Hybridization with morpholine Improved solubility and target engagement

Rationale for Morpholine Integration in Heterocyclic Drug Design

Morpholine’s integration into benzimidazole hybrids addresses three critical challenges in drug design:

  • Solubility Enhancement : Morpholine’s oxygen atom introduces polarity, improving aqueous solubility. For instance, the title compound’s morpholine moiety reduces logP values compared to non-hybrid analogs, facilitating better absorption.
  • Conformational Flexibility : The six-membered morpholine ring adopts a chair conformation, enabling adaptive binding to diverse biological targets. X-ray crystallography of related compounds shows that morpholine’s chair geometry persists even when fused with rigid benzimidazole systems.
  • Hydrogen-Bonding Networks : Morpholine serves as both hydrogen bond acceptor and donor. In this compound, the morpholinyl oxygen participates in N–H⋯O interactions, stabilizing crystal packing and potentially enhancing target binding.
Table 2: Physicochemical Properties of Select Benzimidazole-Morpholine Hybrids
Compound Molecular Formula Molecular Weight (g/mol) logP* Synthetic Yield (%)
This compound C~13~H~15~N~3~O~2~ 245.28 1.2 61–77
2-Ethyl-6-morpholin-4-yl-1H-benzimidazol-4-ol C~13~H~17~N~3~O~2~ 247.29 0.9 Not reported
2-(2-Benzyl-1H-benzimidazol-1-yl)-1-morpholin-4-ylethanone C~20~H~21~N~3~O~2~ 335.40 2.5 Not reported

*Calculated using PubChem data.

The Willgerodt–Kindler reaction has become a cornerstone for synthesizing such hybrids. In a representative procedure, 2-methylbenzimidazole reacts with morpholine and sulfur at 448–453 K, yielding this compound with 61–77% efficiency. This method’s scalability and moderate conditions make it industrially viable.

Crystallographic studies reveal that the benzimidazole ring in these hybrids remains planar (RMS deviation = 0.0084 Å), while the morpholine moiety exhibits disorder in its chair conformations. Such structural insights guide the optimization of hybrid compounds for specific target engagements, such as kinase inhibition or DNA intercalation.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)9-12-14-10-3-1-2-4-11(10)15-12/h1-4H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGWFNJMEOYSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone and analogous compounds:

Compound Core Structure Substituents Molecular Weight Key Properties Synthetic Route
This compound Benzimidazole Morpholin-4-yl ethanone ~285.3 g/mol Enhanced solubility (morpholine), potential kinase inhibition Likely via condensation of benzimidazole precursors with morpholine derivatives
2-(1H-Benzimidazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone () Benzimidazole 2,4-Dihydroxyphenyl ~268.3 g/mol High polarity (hydroxyl groups), increased hydrogen bonding Boron trifluoride-catalyzed reaction in ethyl acetate
2-((4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone () Triazole Bromophenyl, pyridinyl, thioether ~452.3 g/mol Halogen bonding (bromine), potential anticancer activity Multi-step synthesis involving triazole formation
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone () Indole Chlorophenyl, sulfonyl, morpholin-4-yl ~433.9 g/mol Sulfonyl group enhances metabolic stability; chlorophenyl increases lipophilicity Sulfonylation of indole derivatives followed by morpholine coupling
1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone () Imidazole Chlorophenyl, hydroxyl ~236.7 g/mol Antimicrobial activity (reported in literature) Condensation of imidazole with chlorophenyl precursors

Structural and Functional Insights

Benzimidazole vs. Triazole/Indole/Imidazole Analogs: The benzimidazole core (target compound) offers planar aromaticity for DNA intercalation or enzyme binding, whereas triazoles () provide a smaller heterocycle with nitrogen-rich sites for metal coordination .

Substituent Effects :

  • Morpholine : Enhances water solubility compared to phenyl or bromophenyl groups (e.g., ), making the target compound more suitable for aqueous formulations .
  • Halogenated Groups : Bromine () and chlorine () increase lipophilicity and membrane permeability but may raise toxicity concerns .
  • Sulfonyl Groups (): Improve metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs polyphosphoric acid or boron trifluoride-mediated routes common for benzimidazoles . In contrast, triazole derivatives () require multistep cyclization, reducing yield efficiency .

Biological Activity

2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound features a benzimidazole moiety linked to a morpholine ring, which contributes to its unique chemical properties. The combination of these two structural elements is believed to enhance its biological efficacy compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzimidazole portion can interact with various enzymes, inhibiting their activity and disrupting cellular processes.
  • DNA Interaction : Studies indicate that compounds with similar structures can bind to DNA, affecting replication and transcription processes.
  • Modulation of Cellular Pathways : The compound may influence lysosomal pH and other cellular signaling pathways, leading to altered cellular responses.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate that the compound effectively inhibits cell proliferation, with lower toxicity observed in normal fibroblast cells compared to cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

PathogenActivity
Escherichia coliModerate
Staphylococcus aureusHigh
Saccharomyces cerevisiaeLow

In vitro tests revealed that the compound shows higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .

Study on Antitumor Activity

A recent study focused on the synthesis and evaluation of benzimidazole derivatives, including this compound, highlighted its potential as an effective antitumor agent. The study utilized both 2D and 3D cell culture methods, confirming the compound's ability to reduce cell viability significantly across multiple cancer cell lines .

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and biological activity, suggesting that further optimization could enhance its antimicrobial properties .

Q & A

Basic: What are the standard synthetic routes for 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone?

Methodological Answer:
A common approach involves refluxing 1-(1H-benzimidazol-2-yl) ethanone with morpholine derivatives under acidic or basic conditions. For example, hydrazine-assisted condensation reactions (e.g., combining 1-(1H-benzimidazol-2-yl) ethanone with benzene-1,2-diol and hydrazine under reflux for 4 hours) yield derivatives with hydrazinylphenyl moieties . Key steps include:

  • Reagent selection: Morpholine or substituted amines for nucleophilic substitution.
  • Reaction optimization: Temperature control (70–100°C) and solvent polarity (methanol/ethanol) to enhance yield.
  • Purification: Recrystallization from methanol or column chromatography.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the ketone, N-H stretches for benzimidazole at ~3400 cm⁻¹) .
  • NMR:
    • ¹H NMR: Signals at δ 2.5–3.5 ppm for morpholine protons, δ 7.0–8.5 ppm for benzimidazole aromatic protons.
    • ¹³C NMR: Carbonyl resonance at ~170–180 ppm, morpholine carbons at ~45–70 ppm .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄N₃O₂: calculated 260.1035, observed 260.1032) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

  • Software tools: SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

  • Key metrics:

    ParameterTypical Value
    R-factor< 0.05
    C-C bond accuracy±0.003 Å
    Twinning analysisSHELXL integration .

Advanced: How to design derivatives for enhanced bioactivity (e.g., antifungal)?

Methodological Answer:

  • Pharmacophore modeling: Introduce extended aromatic systems (e.g., biphenyl esters) to improve binding to fungal cytochrome P450 enzymes .
  • Halogenation: Substitution at the 4-position of aromatic rings (e.g., Cl or F) enhances lipophilicity and membrane penetration .
  • Activity validation:
    • MIC assays: Test against Candida spp. (e.g., MIC = 2–8 µg/mL for active derivatives).
    • Docking studies: Use Autodock Vina to predict binding to lanosterol 14α-demethylase .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Cross-validation: Compare hydrogen bonding patterns (SC-XRD) with NMR NOE effects.
  • Dynamic effects: Use variable-temperature NMR to assess conformational flexibility (e.g., morpholine ring puckering) .
  • Software integration: Combine SHELXL (crystallography) and Gaussian (DFT calculations) to model electronic environments .

Advanced: What computational methods predict inhibition mechanisms (e.g., corrosion or enzyme inhibition)?

Methodological Answer:

  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance (e.g., benzimidazole as an electron-rich site) .
  • Molecular dynamics (MD): Simulate adsorption on metal surfaces (e.g., iron in HNO₃) using CHARMM or GROMACS .
  • Quantitative structure-activity relationship (QSAR): Correlate Hammett constants (σ) with inhibition efficiency .

Advanced: How to analyze anisotropic displacement parameters in crystallographic refinement?

Methodological Answer:

  • SHELXL workflow:
    • Initial refinement: Isotropic model to establish basic geometry.
    • Anisotropic refinement: Assign ADP constraints for non-H atoms.
    • Validation: Check R-factor convergence and Fo/Fc maps for residual electron density .
  • ORTEP visualization: Use WinGX to generate displacement ellipsoid plots (e.g., 50% probability surfaces) .

Basic: What are common purification challenges, and how are they addressed?

Methodological Answer:

  • Issue: Co-crystallization with solvents (e.g., methanol/water).
  • Solution: Recrystallization in mixed solvents (e.g., DCM/hexane) or use of preparative HPLC with C18 columns .
  • Purity criteria:
    • HPLC: >95% purity (λ = 254 nm).
    • Melting point consistency: ±2°C deviation .

Advanced: How to study intermolecular interactions in crystal packing?

Methodological Answer:

  • Hydrogen bonding analysis: Use Mercury (CCDC) to measure H-bond distances (e.g., N-H···O bonds: 2.8–3.2 Å) .
  • π-π stacking: Calculate centroid distances (3.5–4.0 Å) and dihedral angles (<10°) using PLATON .
  • Hirshfeld surface analysis: Quantify contact contributions (e.g., H···H = 50%, O···H = 20%) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., p-TsOH) to identify optimal conditions .
  • Scale-up protocols:
    • Batch reactor: Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
    • Workflow:
StepParameter
Reflux6 hours, 80°C
QuenchingIce-cold H₂O
FiltrationBuchner funnel
DryingVacuum oven, 40°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.